molecular formula C16H19ClN4O B6622680 2-chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,4-dimethylbenzamide

2-chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,4-dimethylbenzamide

Cat. No.: B6622680
M. Wt: 318.80 g/mol
InChI Key: PPLIFIXOYHXCMM-UHFFFAOYSA-N
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Description

2-chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,4-dimethylbenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

The synthesis of 2-chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,4-dimethylbenzamide typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common synthetic route involves the condensation of a three-carbon compound with an amidine structure in the presence of a catalyst such as sodium hydroxide or ethoxide . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of specific solvents and catalysts.

Chemical Reactions Analysis

2-chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,4-dimethylbenzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,4-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,4-dimethylbenzamide include other pyrimidine derivatives such as:

Compared to these compounds, this compound has unique structural features that may confer distinct pharmacological properties and reactivity.

Properties

IUPAC Name

2-chloro-N-[[2-(dimethylamino)pyrimidin-5-yl]methyl]-N,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O/c1-11-5-6-13(14(17)7-11)15(22)21(4)10-12-8-18-16(19-9-12)20(2)3/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPLIFIXOYHXCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N(C)CC2=CN=C(N=C2)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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